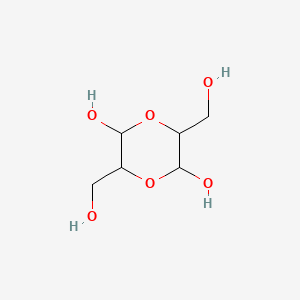

3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol

概要

説明

3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol is an organic compound with a unique structure that includes two hydroxymethyl groups and a dioxane ring

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol can be achieved through several methods. One common approach involves the reaction of formaldehyde with a suitable precursor under acidic or basic conditions. The reaction typically requires careful control of temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The process may also incorporate purification steps such as crystallization or distillation to obtain a high-purity product.

化学反応の分析

Oxidation Reactions

The hydroxymethyl (-CH₂OH) groups undergo oxidation to form carbonyl or carboxylic acid derivatives.

Key Findings :

-

Oxidation efficiency depends on pH and temperature. Acidic conditions favor full oxidation to dicarboxylic acid derivatives .

-

Over-oxidation can lead to ring-opening products in aqueous media .

Reduction Reactions

Hydrogenolysis and borohydride reductions target the hydroxymethyl groups or the dioxane ring.

Key Findings :

-

Pd-C catalyzes both hydroxymethyl reduction and dioxane ring cleavage, producing linear diols .

-

NaBH₄ selectively reduces hydroxymethyl groups without affecting the ring .

Substitution Reactions

Hydroxyl groups participate in nucleophilic substitution with halogenating agents.

| Reagent/Conditions | Product | Reaction Time | Purity | Reference |

|---|---|---|---|---|

| SOCl₂ (reflux, 6h) | 3,6-Bis(chloromethyl)-1,4-dioxane | 6h | 89% | |

| PBr₃ (0°C, 2h) | 3,6-Bis(bromomethyl)-1,4-dioxane | 2h | 78% |

Key Findings :

-

Thionyl chloride achieves higher yields compared to PBr₃ due to milder conditions .

-

Substituted derivatives serve as intermediates for polymer synthesis .

Acid/Base-Catalyzed Ring-Opening

The dioxane ring undergoes hydrolysis or alcoholysis under acidic/basic conditions.

| Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| HCl (1M, reflux) | Linear tetrol (C₆H₁₄O₆) | Acid-catalyzed ring hydrolysis | |

| NaOH (2M, 50°C) | Disodium salt of tetrol | Base-induced ring cleavage |

Key Findings :

-

Ring-opening in water produces 1-hydroxyhexane-2,5-dione as a major byproduct .

-

Alkaline conditions stabilize the deprotonated tetrol, enabling salt formation .

Etherification and Polymerization

The compound acts as a monomer for polyesters and polyethers.

| Reaction | Catalyst | Product | Application | Reference |

|---|---|---|---|---|

| Polycondensation | H₂SO₄ | Biodegradable polyester | Medical implants | |

| Crosslinking with diisocyanates | Sn(Oct)₂ | Polyurethane networks | Coatings, adhesives |

Key Findings :

-

Polymerization yields materials with glass transition temperatures (Tg) between 40–60°C .

-

Crosslinked polyurethanes exhibit tensile strengths up to 25 MPa .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 150°C, followed by decomposition:

| Temperature Range | Mass Loss | Proposed Pathway |

|---|---|---|

| 150–200°C | 15% | Dehydration of hydroxymethyl groups |

| 200–300°C | 60% | Ring fragmentation to CO₂ and H₂O |

Decomposition products include levulinic acid and formaldehyde .

科学的研究の応用

Chemistry

- Building Block for Synthesis :

- 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol serves as a precursor for synthesizing more complex organic molecules. Its functional groups allow for various chemical transformations such as oxidation and reduction.

- Chemical Reactions :

- The compound can undergo oxidation to form aldehydes or carboxylic acids and can be reduced to yield alcohols. Substitution reactions can also occur at the hydroxyl groups.

| Reaction Type | Example Products | Common Reagents |

|---|---|---|

| Oxidation | Aldehydes | Potassium permanganate |

| Reduction | Alcohols | Sodium borohydride |

| Substitution | Halogenated compounds | Thionyl chloride |

Biology

-

Biochemical Pathway Studies :

- The compound is utilized in studying enzyme reactions and metabolic pathways due to its structural similarities to natural substrates.

-

Anticancer Potential :

- Research indicates that derivatives of this compound exhibit anticancer properties by inducing apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) .

Several studies have documented the biological effects of this compound and its derivatives:

- A study demonstrated that structural modifications at specific positions enhance the anticancer activity of related compounds .

- Another investigation highlighted favorable pharmacokinetic profiles in animal models following oral administration of similar dioxane derivatives .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Curcumin | MDA-MB-231 | 36.48 ± 0.34 | |

| Compound X | HCT-116 | 9.64 ± 0.21 | |

| Compound Y | MDA-MB-231 | >100 |

Industrial Applications

-

Polymer Production :

- The compound is used in the synthesis of polymers and other materials due to its reactive hydroxymethyl groups.

- Potential in Biorefinery :

作用機序

The mechanism by which 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol exerts its effects involves its interaction with various molecular targets. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biochemical pathways and cellular processes.

類似化合物との比較

Similar Compounds

2,6-Bis(hydroxymethyl)pyridine: This compound has a similar structure but includes a pyridine ring instead of a dioxane ring.

3,6-Bis(hydroxymethyl)-2-methyl-4H-pyran-4-one: This compound has a pyran ring and an additional methyl group.

Uniqueness

3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol is unique due to its dioxane ring structure, which imparts different chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

生物活性

3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol, also known as DL-glyceraldehyde dimer, is a dioxane derivative with potential biological activities. This compound has garnered attention for its structural characteristics and possible applications in medicinal chemistry. Its molecular formula is and it has a molecular weight of approximately 180.16 g/mol .

The compound features a unique dioxane ring structure that may contribute to its biological activity. Below is a summary of its chemical identifiers:

| Property | Value |

|---|---|

| CAS Number | 23147-59-3 |

| Molecular Formula | C₆H₁₂O₆ |

| Molecular Weight | 180.16 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 251615 |

Biological Activity Overview

The biological activity of this compound has been explored in various studies, particularly focusing on its potential anticancer properties and interactions with biological systems.

Anticancer Activity

Recent research highlights the anticancer potential of structural analogs related to this compound. For instance, derivatives of curcumin modified with hydroxymethyl groups have shown significant inhibitory effects against cancer cell lines such as MDA-MB-231 (breast cancer) and HCT-116 (colon cancer) . The anticancer activity is often attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation.

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) | Reference |

|---|---|---|---|

| Curcumin | MDA-MB-231 | 36.48 ± 0.34 | |

| Compound X | HCT-116 | 9.64 ± 0.21 | |

| Compound Y | MDA-MB-231 | >100 |

The mechanism by which this compound exerts its biological effects may involve several pathways:

- Inhibition of Proliferation : Compounds with similar structures have been shown to inhibit the proliferation of cancer cells through various signaling pathways.

- Induction of Apoptosis : The ability to trigger programmed cell death in malignant cells is a key aspect of its anticancer activity.

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Preliminary findings suggest that compounds similar to this compound may undergo significant metabolism in vivo, affecting their bioavailability and therapeutic efficacy .

Case Studies

Several case studies have documented the biological effects of dioxane derivatives:

- A study demonstrated that specific modifications at the C-4 position of related compounds significantly enhanced their anticancer activity.

- Another investigation highlighted the pharmacokinetic profiles of these compounds in animal models, indicating favorable absorption characteristics following oral administration .

特性

IUPAC Name |

3,6-bis(hydroxymethyl)-1,4-dioxane-2,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3-5(9)12-4(2-8)6(10)11-3/h3-10H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQAMJDIBKAKYMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(OC(C(O1)O)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20945823 | |

| Record name | 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23147-59-3 | |

| Record name | NSC72202 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72202 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-Bis(hydroxymethyl)-1,4-dioxane-2,5-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20945823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。